molecular formula C18H16N2O3S B3139241 N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}cyclopropanecarboxamide CAS No. 477709-91-4

N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}cyclopropanecarboxamide

Cat. No.: B3139241
CAS No.: 477709-91-4
M. Wt: 340.4 g/mol
InChI Key: MWPXOEJXBHKXOV-UHFFFAOYSA-N
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Description

N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}cyclopropanecarboxamide is a complex organic compound with the molecular formula C18H16N2O3S This compound is known for its unique structural features, which include a cyclopropane ring, a cyano group, and a sulfinyl group attached to a methoxyphenyl moiety

Properties

IUPAC Name

N-[3-cyano-4-(4-methoxyphenyl)sulfinylphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-23-15-5-7-16(8-6-15)24(22)17-9-4-14(10-13(17)11-19)20-18(21)12-2-3-12/h4-10,12H,2-3H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPXOEJXBHKXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)C2=C(C=C(C=C2)NC(=O)C3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Sulfinyl Intermediate: This step involves the sulfoxidation of 4-methoxythiophenol to form 4-methoxyphenyl sulfoxide.

    Cyclopropanation: The intermediate is then subjected to cyclopropanation reactions to introduce the cyclopropane ring.

    Nitrile Introduction: The cyano group is introduced through a nucleophilic substitution reaction.

    Amidation: Finally, the compound undergoes amidation to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: The major product is the corresponding sulfone derivative.

    Reduction: The major product is the amine derivative.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, affecting receptor binding and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}cyclopropanecarboxamide

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